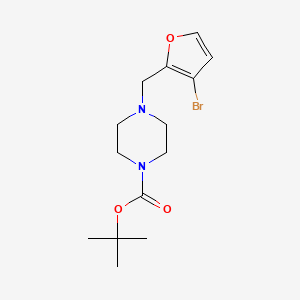
tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate
概要
説明
tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a bromofuran moiety, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 3-bromofuran-2-carbaldehyde with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a suitable base such as sodium triacetoxyborohydride in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) are employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include furan-2,3-dione derivatives.
Reduction Reactions: Products include alcohol derivatives.
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of heterocyclic compounds and as a building block for drug discovery .
Biology: It can be used to synthesize compounds with antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. It can be modified to enhance its pharmacokinetic and pharmacodynamic properties .
Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of functional materials such as polymers and nanomaterials. Its unique structural features make it suitable for applications in electronic and optical devices .
作用機序
The mechanism of action of tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the binding affinity and selectivity of the compound towards its targets. The tert-butyl group can improve the compound’s stability and bioavailability .
類似化合物との比較
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate is unique due to the presence of the bromofuran moiety, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations compared to its analogs. Additionally, the furan ring can participate in π-π interactions, enhancing its binding affinity towards biological targets .
特性
IUPAC Name |
tert-butyl 4-[(3-bromofuran-2-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17-7-5-16(6-8-17)10-12-11(15)4-9-19-12/h4,9H,5-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEVUTYDUCWFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
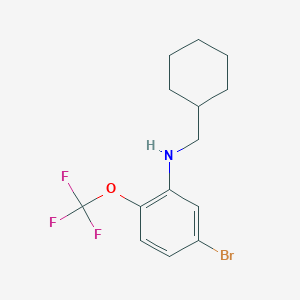
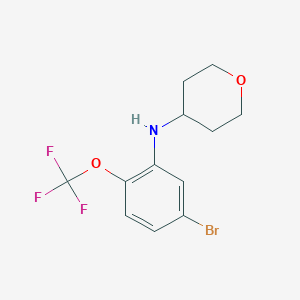
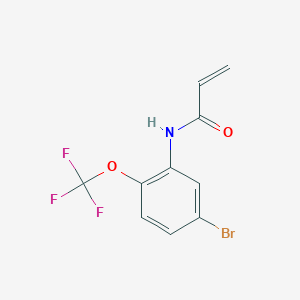
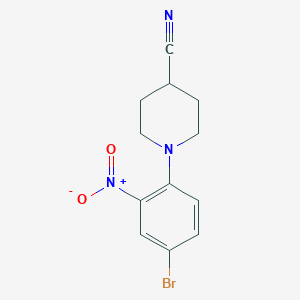
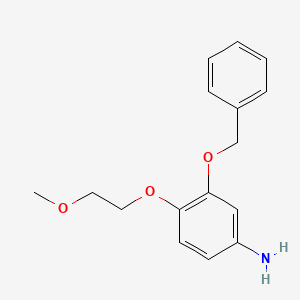
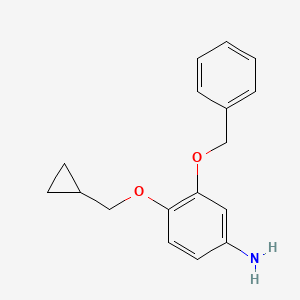
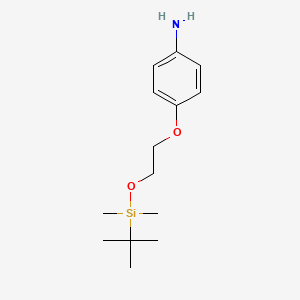
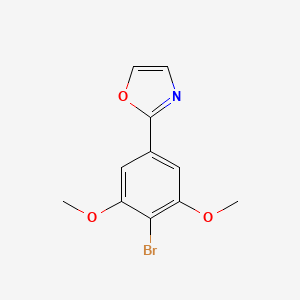

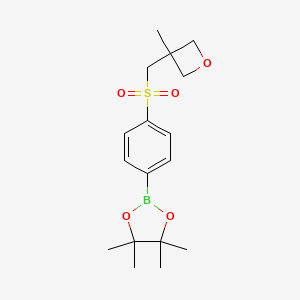
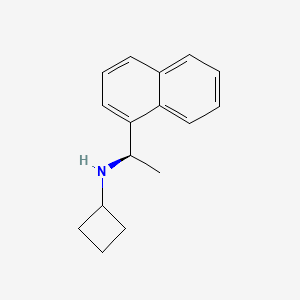
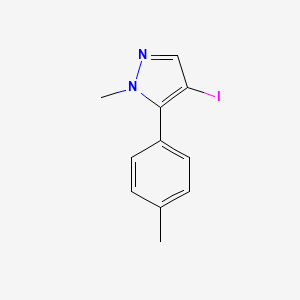
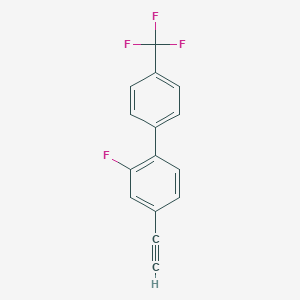
![3-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8163515.png)
